molecular formula C26H28N4O2 B2501942 2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one CAS No. 2034535-44-7

2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one

Cat. No. B2501942
CAS RN: 2034535-44-7
M. Wt: 428.536
InChI Key: XXUWCZAOUBLZGP-UHFFFAOYSA-N
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Description

2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives and has been found to exhibit promising pharmacological properties.

Mechanism Of Action

The exact mechanism of action of 2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one is not fully understood. However, it has been proposed that this compound acts as a modulator of several neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been suggested that this compound may exert its pharmacological effects by inhibiting the activity of certain enzymes and receptors involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one can exert a wide range of biochemical and physiological effects. These include the modulation of neurotransmitter levels, the inhibition of oxidative stress and inflammation, and the promotion of neurogenesis and synaptic plasticity. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one in lab experiments is its potent pharmacological activity. This compound has been shown to exhibit a wide range of effects at relatively low concentrations, making it a valuable tool for studying the mechanisms underlying various diseases. However, one limitation of using this compound is its potential toxicity, as high doses have been shown to cause adverse effects in some animal models.

Future Directions

There are several potential future directions for research on 2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one. One area of interest is the development of more potent and selective analogs of this compound that can be used for the treatment of specific diseases. Another direction is the investigation of the long-term effects of this compound on brain function and behavior, as well as its potential use in combination with other drugs for the treatment of complex diseases. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential targets for drug development.

Synthesis Methods

The synthesis of 2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one has been reported in several research studies. One of the most common methods involves the reaction of 4-benzhydrylpiperazine with ethyl acetoacetate and cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated under reflux conditions to yield the desired product. Other methods involve the use of different starting materials and reaction conditions, but the overall strategy remains the same.

Scientific Research Applications

2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. It has also been shown to possess potent anti-inflammatory and antioxidant properties. In addition, this compound has been investigated for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-6-cyclopropylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c31-24-14-13-23(20-11-12-20)27-30(24)19-25(32)28-15-17-29(18-16-28)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-10,13-14,20,26H,11-12,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUWCZAOUBLZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one

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